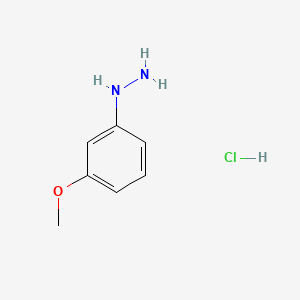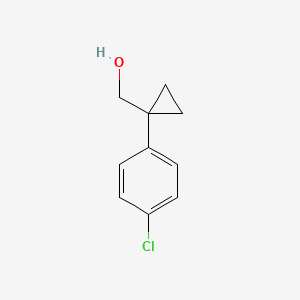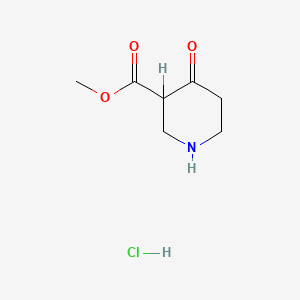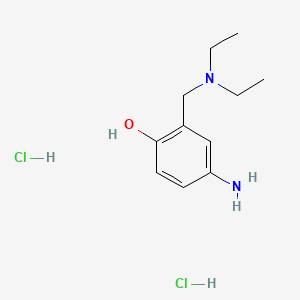
4-Amino-alpha-diethylamino-o-cresol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-alpha-diethylamino-o-cresol dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylamino group, and a cresol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with o-cresol, which is a methylphenol derivative.
Amination: The o-cresol undergoes amination to introduce the amino group at the para position.
Alkylation: The amino group is then alkylated with diethylamine to form the diethylamino group.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling of Starting Materials: Large quantities of o-cresol and diethylamine are used.
Controlled Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-alpha-diethylamino-o-cresol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and diethylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Amino-alpha-diethylamino-o-cresol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-alpha-diethylamino-o-cresol: The base compound without the dihydrochloride salt.
4-Amino-alpha-methylamino-o-cresol: A similar compound with a methylamino group instead of a diethylamino group.
4-Amino-alpha-ethylamino-o-cresol: A compound with an ethylamino group.
Uniqueness
4-Amino-alpha-diethylamino-o-cresol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Numéro CAS |
6297-14-9 |
|---|---|
Formule moléculaire |
C11H19ClN2O |
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
4-amino-2-(diethylaminomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14;/h5-7,14H,3-4,8,12H2,1-2H3;1H |
Clé InChI |
KWNAKIVTTHIRJV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)O.Cl.Cl |
SMILES canonique |
CCN(CC)CC1=C(C=CC(=C1)N)O.Cl |
Key on ui other cas no. |
6297-14-9 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-oxopropyl)sulfanyl]benzoic acid](/img/structure/B1299682.png)
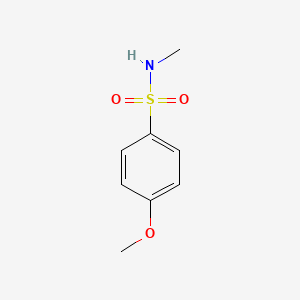
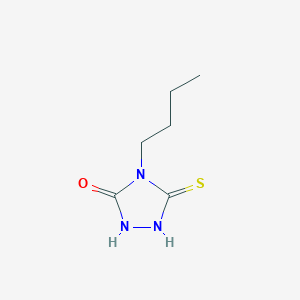
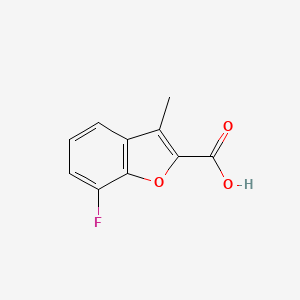
![2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER](/img/structure/B1299729.png)
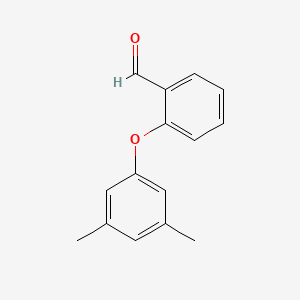
![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)
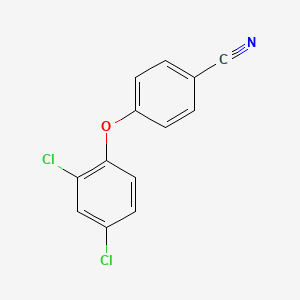
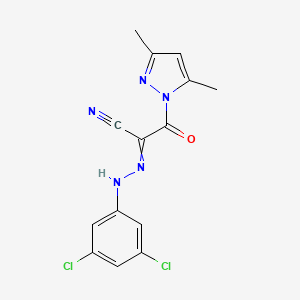
![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)
